N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
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Description
N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide is a useful research compound. Its molecular formula is C19H16N4O6S and its molecular weight is 428.42. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
The compound has been studied for its potential anticancer properties. The structure of a similar compound was synthesized and its anticancer activity was studied in vitro for the title compound . This suggests that our compound might also have potential anticancer applications.
Pharmacophore Hybridization
The compound is a result of the pharmacophore hybridization approach, which is widely used for the design of drug-like small molecules with anticancer properties . This approach allows the design and discovery of new small molecules as high-affinity ligands to potential anticancer targets, as well as fighting and overcoming the multidrug resistance problems .
Molecular Docking
While not directly related to this compound, similar compounds have been used in molecular docking studies . This involves predicting the orientation of one molecule to a second when bound to each other to form a stable complex. It’s a key method in structural molecular biology and computer-assisted drug design.
Fluorescence Properties
Compounds with similar structures have been studied for their fluorescence properties . They can show different colors in different solvents when the electron withdrawing group is attached to acetophenone . This suggests that our compound might also have potential applications in fluorescence-based technologies.
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O6S/c1-29-15-7-5-13(6-8-15)22-18(16-10-30(27,28)11-17(16)21-22)20-19(24)12-3-2-4-14(9-12)23(25)26/h2-9H,10-11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYSKRMSGHKOGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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